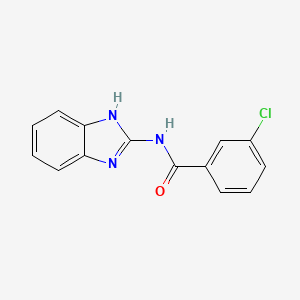

N-1H-benzimidazol-2-yl-3-chlorobenzamide

説明

N-1H-benzimidazol-2-yl-3-chlorobenzamide is a compound that belongs to the benzimidazole class, which is known for its wide range of biological activities and applications in medicinal chemistry. The benzimidazole nucleus is a significant pharmacophore in the development of new drugs and materials due to its resemblance to the nucleotides' purine part, making it an integral part of nucleic acids.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including this compound, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, a series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives were synthesized via the Mannich reaction, showcasing the versatility of benzimidazole chemistry in synthesizing compounds with potential anti-inflammatory and antimicrobial properties (Sethi et al., 2018).

Molecular Structure Analysis

Structural studies, such as X-ray crystallography, NMR, FT-IR, and UV/Vis spectroscopy, play a critical role in understanding the molecular structure of benzimidazole derivatives. For instance, the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride was extensively analyzed, providing insights into its crystalline structure and confirming the molecular geometry through spectroscopic methods (Abdel Ghani & Mansour, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that modify their chemical properties for specific applications. For example, the reactivity of N-(-1H-Benzimidazol-2-yl) imidates with chlorophosphoramide was studied, leading to the formation of N-[-1-N,N,N',N'-tetramethylphosphoramidoyl-1H-benzimidazol-2-yl]-imidates, showcasing the potential for creating new compounds with varied functionalities (Raouafi et al., 2004).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and material science. For instance, the synthesis and structural study of a specific benzimidazole derivative revealed its crystallization in the triclinic system, which is essential for understanding its physical behavior and potential applications (Raouafi et al., 2005).

作用機序

Target of Action

The primary target of N-(1H-benzimidazol-2-yl)-3-chlorobenzamide is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in the regulation of carbohydrate metabolism .

Mode of Action

N-(1H-benzimidazol-2-yl)-3-chlorobenzamide acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . This interaction is supported by molecular docking investigations, which show appreciable H-bond interactions with Arg63 residue of GK .

Biochemical Pathways

The activation of GK by N-(1H-benzimidazol-2-yl)-3-chlorobenzamide affects the glucose metabolic pathway . GK catalyzes the conversion of glucose to glucose-6-phosphate, a critical step in glucose metabolism . By enhancing the activity of GK, this compound increases the rate of glucose conversion, thereby influencing the overall glucose metabolic pathway .

Pharmacokinetics

The compound’s potential toxicity has been estimated using online computer software pkcsm .

Result of Action

The activation of GK by N-(1H-benzimidazol-2-yl)-3-chlorobenzamide leads to significant hypoglycemic effects, making it a potential therapeutic agent for type-2 diabetes (T2D) . In vitro testing showed that certain derivatives of this compound strongly increased the catalytic action of GK .

生化学分析

Biochemical Properties

N-(1H-benzimidazol-2-yl)-3-chlorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways within cells, leading to altered cellular responses. Additionally, N-(1H-benzimidazol-2-yl)-3-chlorobenzamide can bind to DNA and RNA, potentially interfering with the replication and transcription processes .

Cellular Effects

The effects of N-(1H-benzimidazol-2-yl)-3-chlorobenzamide on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Furthermore, N-(1H-benzimidazol-2-yl)-3-chlorobenzamide can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .

Molecular Mechanism

At the molecular level, N-(1H-benzimidazol-2-yl)-3-chlorobenzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the compound may inhibit the activity of topoisomerases, enzymes involved in DNA replication and transcription, leading to the accumulation of DNA breaks and subsequent cell death. Additionally, N-(1H-benzimidazol-2-yl)-3-chlorobenzamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1H-benzimidazol-2-yl)-3-chlorobenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(1H-benzimidazol-2-yl)-3-chlorobenzamide remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-(1H-benzimidazol-2-yl)-3-chlorobenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

N-(1H-benzimidazol-2-yl)-3-chlorobenzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes may metabolize the compound, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, N-(1H-benzimidazol-2-yl)-3-chlorobenzamide can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of N-(1H-benzimidazol-2-yl)-3-chlorobenzamide within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence the compound’s activity and function .

Subcellular Localization

N-(1H-benzimidazol-2-yl)-3-chlorobenzamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting cellular respiration and energy production .

特性

IUPAC Name |

N-(1H-benzimidazol-2-yl)-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-10-5-3-4-9(8-10)13(19)18-14-16-11-6-1-2-7-12(11)17-14/h1-8H,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOLHIYETJFEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196665 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

24363-92-6 | |

| Record name | N-(1H-BENZIMIDAZOL-2-YL)-3-CHLOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)

![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)

![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)

![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)

![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)